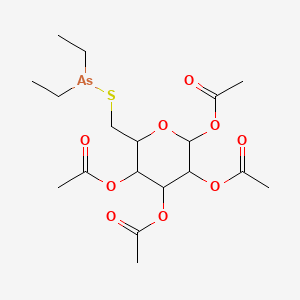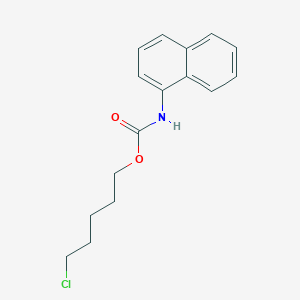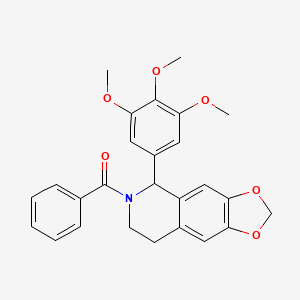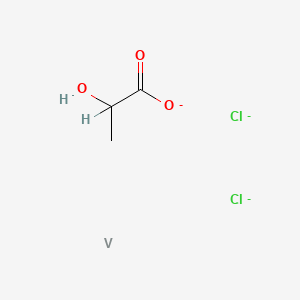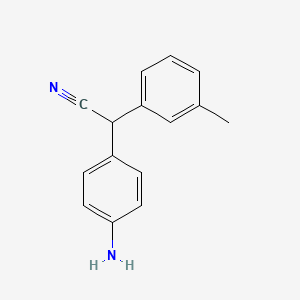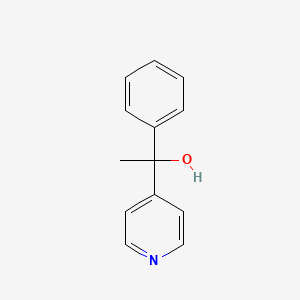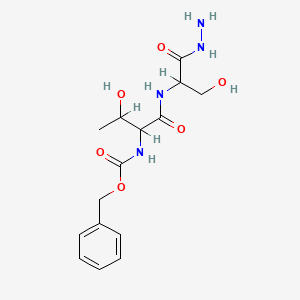
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of serine and threonine residues, along with a benzyl ester and hydrazide functional group. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- typically involves multiple steps. One common method includes the protection of the amino and hydroxyl groups of serine and threonine, followed by the coupling of these protected amino acids. The benzyl ester is introduced through esterification, and the hydrazide group is added via hydrazinolysis. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using peptide synthesizers. These machines can precisely control the addition of reagents and the removal of protecting groups, allowing for the efficient production of the compound on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the benzyl ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving protein structure and function.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Serine, N-(N-carboxy-L-threonyl)-, methyl ester, L-
- Threonine, N-(N-carboxy-L-seryl)-, N-benzyl ester, hydrazide, L-
Uniqueness
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both serine and threonine residues, along with the benzyl ester and hydrazide groups, allows for a wide range of chemical reactions and applications that may not be possible with similar compounds.
Eigenschaften
CAS-Nummer |
2488-25-7 |
|---|---|
Molekularformel |
C15H22N4O6 |
Molekulargewicht |
354.36 g/mol |
IUPAC-Name |
benzyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22N4O6/c1-9(21)12(14(23)17-11(7-20)13(22)19-16)18-15(24)25-8-10-5-3-2-4-6-10/h2-6,9,11-12,20-21H,7-8,16H2,1H3,(H,17,23)(H,18,24)(H,19,22) |
InChI-Schlüssel |
AHQSPWRFRHJCRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


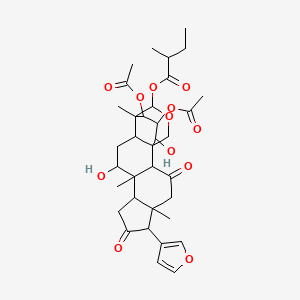
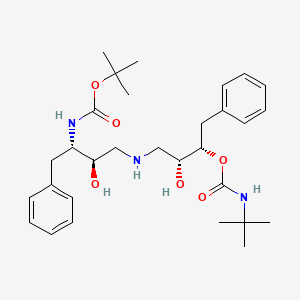
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
